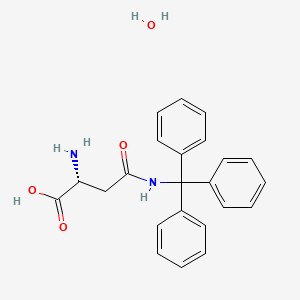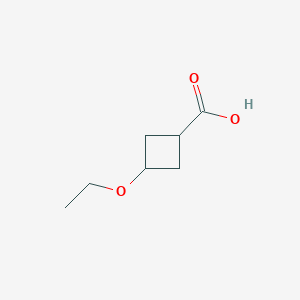
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
Overview
Description
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride, also known as “AZP-DHC”, is a small organic molecule belonging to the azetidine family of compounds. It has been extensively studied in recent years due to its potential applications in a wide range of scientific research areas. AZP-DHC has been found to possess interesting properties such as antimicrobial activity, anti-inflammatory activity, and antifungal activity, among others.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azetidinone analogues has revealed their potential in antimicrobial and antitubercular applications. A study synthesized a series of compounds from the condensation of aromatic amines with N-phenylacetamide, followed by further reactions to derive final azetidinone analogues. These compounds showed promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Another study focused on the synthesis of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone, highlighting their potential as antidepressant and nootropic agents. The research presented the synthesis methods and investigated the compounds' activities, with specific substitutions on the aryl ring showing the highest antidepressant activity. This suggests the 2-azetidinone skeleton's potential as a CNS active agent for further exploration in developing potent and safe CNS active agents (Thomas et al., 2016).
Antimicrobial Screening
Novel 2-azetidinones derived from pyrazin dicarboxylic acid underwent synthesis and antimicrobial screening, revealing excellent antibacterial and antifungal activities. The structural assignments of these new compounds were confirmed through spectroscopic analysis, indicating the potential of azetidinone derivatives in combating microbial infections (Ayyash & Habeeb, 2019).
properties
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;;/h1-4,8,11H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNZXVJGPLIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)
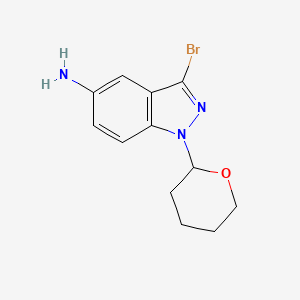


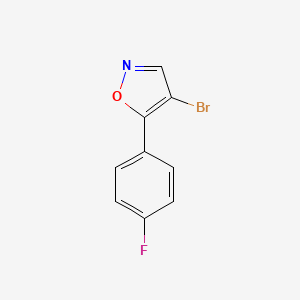
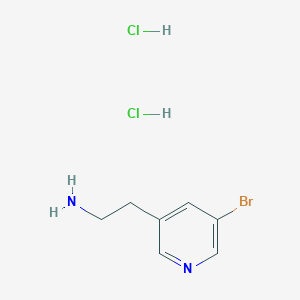
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)



![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
